molecular formula C8H7NS B1275349 6-Methylbenzothiazole CAS No. 2942-15-6

6-Methylbenzothiazole

Cat. No. B1275349
CAS RN: 2942-15-6
M. Wt: 149.21 g/mol
InChI Key: IVKILQAPNDCUNJ-UHFFFAOYSA-N
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Description

6-Methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The methyl group at the 6-position distinguishes it from other benzothiazole derivatives and can influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of 6-methylbenzothiazole derivatives and related compounds has been explored in various studies. For instance, the synthesis of 6-amino-2-phenylbenzothiazole derivatives has been achieved by condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction and hydrochloride salt formation . Another study reported the synthesis of 2-methylenebenzothiazoles from benzothiazole salts and 4-hydroxycoumarins using ball milling, a solvent-free mechanochemical method . Additionally, the synthesis of 6-(N-isopropyl)amidino-2-methylbenzothiazole hydrochloride monohydrate and its amino derivative has been described, showcasing the multistep synthesis process and characterization of these compounds .

Molecular Structure Analysis

The molecular structure of 6-methylbenzothiazole derivatives has been determined using various techniques such as X-ray diffraction. For example, the molecular structure of 2-amino-6-methylbenzothiazole and its coordination complexes with Ag(I) and Cu(II) were elucidated, revealing the orthorhombic and monoclinic crystal systems for the ligand and its Ag(I) complex, respectively . The study also highlighted the coordination environment of the metal ions and the role of non-covalent interactions in stabilizing the supramolecular structure .

Chemical Reactions Analysis

Chemical reactions involving 6-methylbenzothiazole derivatives include the formation of charge-transfer complexes, as seen in the reaction of N-methylbenzothiazole-2-thione with diiodine, leading to the formation of diiodine adducts with potential implications for the mechanism of action of antithyroid drugs . Additionally, the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications has been reported, involving the substitution of the 2-position by electron-acceptor groups and the 6-position by electron-donor groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylbenzothiazole derivatives are influenced by their molecular structure and substituents. For instance, the 2-methylenebenzothiazoles products exhibit strong luminescence and typical aggregation-induced emission (AIE) properties, indicating their potential as fluorescent materials . The antitumor activity of 6-amino-2-phenylbenzothiazole derivatives against various human cancer cell lines has been evaluated, demonstrating their cytostatic activities . Furthermore, the anti-microbial, anti-oxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been studied, showing moderate biological activities .

Scientific Research Applications

Synthesis and Structural Studies

  • 6-Methylbenzothiazole derivatives have been synthesized and studied for their structure and tautomerism. For instance, Racané et al. (2013) investigated the synthesis, NMR characterization, and molecular structure of 6-[(2-hydroxy-1-naphthyl)diazenyl]-2-methylbenzothiazole, highlighting its application in dye synthesis and structural chemistry (Racané et al., 2013).

Antimicrobial and Antioxidant Activities

  • The antimicrobial and antioxidant properties of 2-amino-6-methylbenzothiazole and its metal complexes have been explored. Gul et al. (2020) reported on the synthesis of these complexes and their efficacy as antibacterial, antifungal, and antioxidant agents (Gul et al., 2020).

Anticancer Activity

  • Compounds containing 6-Methylbenzothiazole have shown potential in anticancer research. Havrylyuk et al. (2010) conducted antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, finding some compounds effective against various cancer cell lines (Havrylyuk et al., 2010).

Tuberculosis Treatment

  • Research has also focused on the development of new therapeutics for tuberculosis using 6-Methylbenzothiazole derivatives. Huang et al. (2009) reported on the synthesis and biological evaluation of these derivatives, showing their potential as lead compounds for anti-tuberculosis drugs (Huang et al., 2009).

Non-Linear Optic Applications

  • The potential of 6-Methylbenzothiazole derivatives in non-linear optic applications has been explored. Hrobárik et al. (2004) synthesized novel push-pull benzothiazole derivatives with reverse polarity, demonstrating their potential in this field (Hrobárik et al., 2004).

PET Cancer Imaging Agents

  • 6-Methylbenzothiazole derivatives have been used in the synthesis of novel potential PET cancer imaging agents. Wang et al. (2006) discussed the preparation of fluorinated 2-arylbenzothiazoles for this purpose (Wang et al., 2006).

Safety And Hazards

For detailed safety and hazard information of 6-Methylbenzothiazole, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKILQAPNDCUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395841
Record name 6-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzothiazole

CAS RN

2942-15-6
Record name 6-Methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
598
Citations
Z Gul, NU Din, E Khan, F Ullah, MN Tahir - Journal of Molecular Structure, 2020 - Elsevier
… -6-methylbenzothiazole, 1 and its coordination complexes with Ag(I) and Cu(II) were determined by X-ray diffraction. The ligand 2-amin-6-methylbenzothiazole (… -6-methylbenzothiazole)…
Number of citations: 33 www.sciencedirect.com
F Mocerino, A Pezzella, U Caruso - RSC advances, 2022 - pubs.rsc.org
The 2-amino-6-methylbenzothiazole chromophore is introduced at the carboxyl group of the melanin precursor 2-carboxy-5,6-dihydroxyindole achieving a novel dihydroxyindole …
Number of citations: 1 pubs.rsc.org
M Hanif, N Kosar, T Mahmood, M Muhammad… - …, 2022 - Wiley Online Library
… Compound 1 was synthesized by following the literature procedure 14 by treating a solution of 2-amino-6-methylbenzothiazole (0.400 g, 2.43 mmol) in ethanol (mixed drop wise) to an …
NB Patel, FM Shaikh - Scientia pharmaceutica, 2010 - mdpi.com
… nicotinic acid with 2-amino-6-methylbenzothiazole and examined their antimicrobial activities. … 2-Amino-6-methylbenzothiazole (2), compound 3 and hydrazide 4 exhibited moderate to …
Number of citations: 65 www.mdpi.com
J Chowdhury, J Sarkar, R De, M Ghosh, GB Talapatra - Chemical physics, 2006 - Elsevier
The adsorption of biologically important 2-amino-6-methylbenzothiazole (2A-6MBT) molecule on silver colloids has been investigated by Surface Enhanced Raman Scattering (SERS) …
Number of citations: 25 www.sciencedirect.com
H İlkimen, C Yenikaya, M Sarı, M Bülbül, E Tunca… - Polyhedron, 2013 - Elsevier
A novel proton transfer compound (HMeABT) + (HDPC) − ·H 2 O (1) obtained from 2-amino-6-methylbenzothiazole (MeABT) and dipicolinic acid (H 2 DPC) and its Fe(III), Fe(II), Co(II), Ni…
Number of citations: 30 www.sciencedirect.com
AS Al-Janabi, WA Al-Jumaili, LJ Al-Hayaly, SA Al-Jibori… - Polyhedron, 2020 - Elsevier
… In 1b, the PdCl 2 sub-unit lies on a crystallographic plane such that the two 2-acetylamino-6-methylbenzothiazole ligands are equivalent, and the Pd-N distance of 2.032(2) Å is similar …
Number of citations: 7 www.sciencedirect.com
MA Quraishi, MAW Khan, M Ajmal… - Port. Electrochim …, 1995 - peacta.org
A new corrosion inhibitor namely 2-salicylideneamino-6-methyl-benzothiazole (SAMEBT) has been synthesised and its innlbiting action on the corrosion of mild steel in 1 M HCI and 0.5 …
Number of citations: 24 www.peacta.org
M Chaurasia, D Tomar… - Egyptian Journal of …, 2019 - ejchem.journals.ekb.eg
The synthesis of Schiff base HL has been done by taking an equimolar ratio of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylbenzothiazole. Ligand HL has been …
Number of citations: 6 ejchem.journals.ekb.eg
A Antiñolo, S García-Yuste, A Otero… - Journal of …, 2007 - Elsevier
The reaction under thermal conditions of [Cp′ 2 Nb(H) 3 ] (1), Cp′=η 5 -C 5 H 4 SiMe 3 , with benzothiazole heterocycles, namely 2-aminobenzothiazole, bzta-NH 2 , 2-…
Number of citations: 13 www.sciencedirect.com

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